Rhodiocyanoside A

描述

This compound has been reported in Rhodiola quadrifida, Rhodiola sacra, and other organisms with data available.

from Chinese natural medicine, Si Lie Hong Jing Tian, from the underground part of Rhodiola quadrifida; structure given in first source

Structure

3D Structure

属性

IUPAC Name |

(Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELGIPFIBWPHX-GMLQCYRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347062 |

Source

|

| Record name | Rhodiocyanoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168433-86-1 |

Source

|

| Record name | Rhodiocyanoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168433861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodiocyanoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Rhodiocyanoside A from Rhodiola quadrifida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Rhodiocyanoside A, a novel cyanoglycoside identified from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and presents data on its antiallergic activities.

Discovery and Significance

This compound was first isolated and characterized by a team of researchers in the mid-1990s from the Chinese natural medicine "Si Lie Hong Jing Tian," the underground portion of Rhodiola quadrifida.[1][2][3] This discovery was significant as it introduced a new class of cyanoglycosides with potential therapeutic applications. Subsequent studies have explored its biological activities, particularly its notable antiallergic properties.[1][2][3]

Physicochemical Properties of this compound

The structural elucidation of this compound was accomplished through a combination of chemical and physicochemical methods. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₆ |

| Molecular Weight | 259.26 g/mol |

| Appearance | Colorless needles |

| Melting Point | 135-136 °C |

| Optical Rotation | [α]D²² -25.0° (c=1.0, MeOH) |

| UV (MeOH) λmax (log ε) | 215 nm (3.85) |

| IR (KBr) νmax cm⁻¹ | 3400 (OH), 2200 (C≡N), 1650 (C=C) |

| ¹H-NMR (CD₃OD, ppm) | 1.85 (3H, d, J=1.5Hz, CH₃), 4.15 (1H, dd, J=12.0, 5.5Hz, H-6'a), 4.25 (1H, d, J=8.0Hz, H-1'), 4.35 (1H, dd, J=12.0, 2.0Hz, H-6'b), 5.50 (1H, q, J=1.5Hz, H-3) |

| ¹³C-NMR (CD₃OD, ppm) | 21.0 (CH₃), 62.9 (C-6'), 71.8 (C-4'), 75.2 (C-2'), 78.1 (C-3'), 78.4 (C-5'), 104.2 (C-1'), 118.2 (C≡N), 120.5 (C-2), 142.0 (C-3) |

Isolation and Purification of this compound

The isolation of this compound from Rhodiola quadrifida is a multi-step process involving extraction, solvent partitioning, and repeated chromatographic separations.

Experimental Protocol

Step 1: Extraction The dried and powdered underground parts of Rhodiola quadrifida (3.5 kg) are extracted three times with methanol (15 L) at room temperature for three days each. The methanolic extracts are combined and concentrated under reduced pressure to yield a methanol extract (450 g).

Step 2: Solvent Partitioning The methanol extract is suspended in water (2 L) and successively partitioned with n-hexane (2 L x 3), ether (2 L x 3), ethyl acetate (2 L x 3), and n-butanol (2 L x 3).

Step 3: Column Chromatography of the n-Butanol Soluble Fraction The n-butanol soluble fraction (120 g) is subjected to column chromatography on Diaion HP-20 (7.0 x 50 cm) with a stepwise gradient of water and methanol. Fractions are eluted with water, 30% methanol, 60% methanol, and 100% methanol.

Step 4: Silica Gel Column Chromatography The 60% methanol fraction (35 g) is chromatographed on a silica gel column (4.5 x 40 cm) with a chloroform-methanol-water (8:2:0.2) solvent system to yield five fractions.

Step 5: Further Silica Gel Chromatography Fraction 3 (8.0 g) is further purified by silica gel column chromatography (3.5 x 40 cm) with a chloroform-methanol-water (9:1:0.1) eluent to give crude this compound.

Step 6: High-Performance Liquid Chromatography (HPLC) Final purification is achieved by preparative HPLC on an ODS column (20 x 250 mm) with a mobile phase of 25% methanol at a flow rate of 5.0 ml/min. This yields pure this compound (2.5 g).

Isolation Workflow Diagram

Biological Activity: Antiallergic Effects

This compound has demonstrated significant antiallergic properties in preclinical studies.[1][2][3]

Inhibition of Histamine Release

This compound was evaluated for its inhibitory effect on histamine release from rat peritoneal exudate cells sensitized with anti-dinitrophenyl (DNP) IgE.

| Compound | Concentration (µM) | % Inhibition of Histamine Release | IC₅₀ (µM) |

| This compound | 100 | 45.2 ± 5.1 | 220 |

| 200 | 68.3 ± 6.2 | ||

| Disodium Cromoglycate | 100 | 48.5 ± 4.9 | 210 |

Passive Cutaneous Anaphylaxis (PCA) Reaction

The in vivo antiallergic activity of this compound was assessed using the passive cutaneous anaphylaxis (PCA) reaction in rats. A significant inhibitory effect was observed upon oral administration.

Antiallergic Activity Testing Workflow

Conclusion

This compound, a novel cyanoglycoside from Rhodiola quadrifida, has been successfully isolated and characterized. The detailed protocols provided in this guide offer a roadmap for its reproducible extraction and purification. The compound exhibits promising antiallergic activities, comparable to the established mast cell stabilizer, disodium cromoglycate, in in vitro assays. These findings underscore the potential of this compound as a lead compound for the development of new antiallergic agents. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Bioactive Constituents of Chinese Natural Medicines. II. Rhodiolae Radix. (1). Chemical Structures and Antiallergic Activity of Rhodiocyanosides A and B from the Underground Part of Rhodiola guadrifida (PALL.) FISCH. et MEY. (Crassulaceae) [jstage.jst.go.jp]

- 2. scispace.com [scispace.com]

- 3. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Rhodiocyanoside A: A Technical Guide to Its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhodiocyanoside A, a cyanogenic glucoside with noted biological activities. The document details its natural origins, presents quantitative data on its abundance, outlines methodologies for its isolation and characterization, and visualizes its biosynthetic pathway. This information is intended to support further research and development efforts related to this compound.

Natural Occurrences of this compound

This compound has been identified in several plant species, primarily within the Rhodiola genus, commonly known as roseroot or golden root, and in the model legume Lotus japonicus. These plants represent the principal natural sources for the isolation and study of this compound.

The following species have been documented to contain this compound:

-

Rhodiola heterodonta : This species has been a significant subject of phytochemical analysis where this compound is a known constituent.[1][2][3]

-

Rhodiola semenovii : Alongside other cyanogenic glucosides, this species is recognized as a source of this compound.[1]

-

Rhodiola quadrifida : This species, used in traditional Chinese medicine, has been found to contain this compound, which has been investigated for its antiallergic properties.[4][5]

-

Lotus japonicus : This model plant is known to biosynthesize this compound, and studies of this species have provided insights into the compound's metabolic production.[6]

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant species and the extraction method used. The following table summarizes the reported quantitative data for this compound in Rhodiola heterodonta.

| Plant Species | Extraction Solvent | Analytical Method | Concentration in Extract (mg/g) | Reference |

| Rhodiola heterodonta | 80% Ethanol | HPLC-PDA | 7.1 | [2] |

Experimental Protocols

The isolation and characterization of this compound involve multi-step extraction and analytical procedures. Below are detailed methodologies compiled from cited research.

General Extraction and Isolation from Rhodiola Species

This protocol provides a general workflow for the extraction and fractionation of this compound from Rhodiola plant material.

1. Plant Material Preparation:

-

Dried roots of the Rhodiola species are ground into a fine powder.[3]

2. Extraction:

-

The powdered plant material is subjected to extraction using 40% ethanol in a Soxhlet extractor for 24 hours.[3] An 80% ethanol solution has also been effectively used.[2]

3. Concentration:

-

The resulting solvent is evaporated using a rotary evaporator at a temperature of +50°C.[3]

-

The extract is further concentrated under vacuum until the moisture content is minimized.[3]

4. Fractionation:

-

The concentrated extract is fractionated using a Sephadex LH-20 column to separate different classes of secondary metabolites.[2][7]

-

Fractions are eluted, often with ethanol, to isolate compounds of interest.[2]

5. Analysis and Quantification:

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify and quantify individual compounds within the fractions.[2][7]

-

For quantification, HPLC with a Photodiode Array (PDA) detector can be used, with isolated compounds serving as external standards.[2]

Biosynthesis of this compound

Research in Lotus japonicus has elucidated the biosynthetic pathway of this compound. It shares early steps with the biosynthesis of cyanogenic glucosides.

The biosynthesis begins with the amino acid L-isoleucine, which is converted to (Z)-2-methylbutanaloxime by the action of CYP79D enzymes.[6] Subsequently, different cytochrome P450 enzymes catalyze the conversion of (Z)-2-methylbutanaloxime into 2-methyl-2-butenenitrile, a key intermediate in the rhodiocyanoside pathway.[6] Further enzymatic steps, which are not yet fully detailed in the literature, lead to the formation of this compound.[6] It is noteworthy that the pathways for cyanogenic glucosides and rhodiocyanosides diverge after the formation of (Z)-2-methylbutanaloxime.[6]

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable antiallergic activity. Specifically, it has been shown to inhibit histamine release from rat peritoneal exudate cells that have been sensitized with anti-DNP IgE.[4][5] Furthermore, this compound was found to inhibit the passive cutaneous anaphylaxis (PCA) reaction in rats, indicating its potential to modulate allergic responses in vivo.[4]

While the precise molecular targets and signaling pathways are not fully elucidated in the provided literature, the inhibition of histamine release from mast cells suggests a potential interaction with the signaling cascade triggered by antigen-IgE complex binding to the high-affinity IgE receptor (FcεRI) on mast cells.

References

- 1. Comparative phytochemical characterization of three Rhodiola species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical Characterization of an Adaptogenic Preparation from Rhodiola heterodonta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Rhodiola heterodonta (Crassulaceae): Phytocomposition, Antioxidant and Antihyperglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive constituents of Chinese natural medicines. II. Rhodiolae radix. (1). Chemical structures and antiallergic activity of rhodiocyanosides A and B from the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey. (Crassulaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of rhodiocyanosides in Lotus japonicus: this compound is synthesized from (Z)-2-methylbutanaloxime via 2-methyl-2-butenenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical characterization of an adaptogenic preparation from Rhodiola heterodonta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rhodiocyanoside A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiocyanoside A is a cyanogenic glucoside first isolated from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey., a plant used in traditional Chinese medicine.[1] This compound has garnered scientific interest due to its demonstrated anti-allergic properties, specifically its ability to inhibit histamine release.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support further research and drug development efforts.

Chemical Structure and Properties

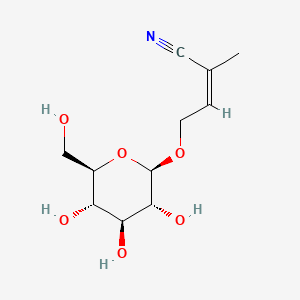

This compound is characterized by a butenenitrile aglycone linked to a glucose molecule. Its systematic IUPAC name is (2Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| CAS Number | 168433-86-1 |

| Molecular Formula | C₁₁H₁₇NO₆ |

| Molecular Weight | 259.26 g/mol |

| IUPAC Name | (2Z)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |

| SMILES | CC(=C\CO[C@H]1--INVALID-LINK--CO)O)O">C@@HO)\C#N |

| Synonyms | (2Z)-4-(beta-D-glucopyranosyloxy)-2-methylbut-2-enenitrile |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Experimental Protocols

Extraction and Isolation of this compound from Rhodiola quadrifida

The following protocol is a generalized procedure based on methods reported for the isolation of glycosides from Rhodiola species.[2][3]

Methodology:

-

Plant Material Preparation: The underground parts of Rhodiola quadrifida are collected, dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is subjected to reflux extraction with 95% ethanol. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to obtain a crude extract.

-

Preliminary Purification: The crude extract is suspended in water and then partitioned with a solvent such as ethyl acetate to remove non-polar compounds. The aqueous layer, containing the glycosides, is retained.

-

Column Chromatography: The aqueous extract is subjected to column chromatography using a macroporous adsorption resin (e.g., PD101). The column is eluted with a stepwise gradient of ethanol in water (e.g., 10%, 60%, 95%). The fraction containing this compound is typically eluted with 60% ethanol.

-

Further Purification: The collected fraction is further purified using additional chromatographic techniques such as silica gel chromatography, ODS (octadecylsilane) chromatography, or Sephadex LH-20 column chromatography to yield pure this compound.

-

Analysis and Identification: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). The chemical structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Assay for Histamine Release Inhibition

The anti-allergic activity of this compound can be evaluated by its ability to inhibit histamine release from mast cells, such as the rat basophilic leukemia cell line (RBL-2H3).

Methodology:

-

Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) and seeded in 24-well plates.

-

Sensitization: The cells are sensitized by incubation with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

-

Treatment: After washing to remove unbound IgE, the cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Stimulation: The cells are then challenged with DNP-human serum albumin (HSA) to induce degranulation and histamine release.

-

Quantification of Histamine Release: The supernatant is collected, and the concentration of histamine is determined using a sensitive method such as HPLC with fluorescence detection. The inhibitory effect of this compound is calculated by comparing the histamine release in treated cells to that in untreated (control) cells.

Biological Activity and Putative Mechanism of Action

This compound has been shown to possess anti-allergic activity by inhibiting the release of histamine from mast cells.[1] While the precise molecular mechanism has not been fully elucidated for this compound, the general pathway of IgE-mediated mast cell degranulation is well-established. It is hypothesized that this compound may interfere with one or more steps in this signaling cascade.

The FcεRI Signaling Pathway in Mast Cells

The aggregation of the high-affinity IgE receptor (FcεRI) by an antigen-IgE complex on the surface of mast cells initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators, including histamine.

Key steps in the FcεRI signaling cascade include:

-

Receptor Cross-linking: Binding of multivalent antigens to IgE antibodies already bound to FcεRI on the mast cell surface leads to the cross-linking of these receptors.

-

Activation of Tyrosine Kinases: This cross-linking activates Src family kinases, such as Lyn, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the β and γ chains of FcεRI.

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (Syk), which becomes activated upon binding.

-

Formation of the Signalosome: Activated Syk phosphorylates several downstream adaptor proteins, including Linker for Activation of T-cells (LAT), leading to the formation of a multi-protein signaling complex known as the signalosome.

-

Activation of PLCγ: The signalosome activates phospholipase Cγ (PLCγ).

-

Generation of Second Messengers: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This depletion of ER Ca²⁺ stores activates store-operated Ca²⁺ entry (SOCE), leading to a sustained influx of extracellular Ca²⁺.

-

Activation of Downstream Effectors: The increase in intracellular Ca²⁺ and the production of DAG activate various downstream signaling molecules, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

-

Degranulation: These signaling events culminate in the fusion of histamine-containing granules with the plasma membrane and the release of their contents into the extracellular space.

Given that this compound inhibits histamine release, it is plausible that it acts on one or more of the key regulatory points in this pathway. Potential targets could include the inhibition of key enzymes like Syk or PLCγ, or the modulation of calcium mobilization. Further research is required to pinpoint the exact molecular target(s) of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-allergic properties. This guide has summarized its chemical characteristics, provided a framework for its isolation and biological evaluation, and outlined the putative signaling pathway through which it may exert its effects. The detailed information presented here is intended to facilitate further investigation into the therapeutic potential of this compound for the treatment of allergic diseases. Future studies should focus on elucidating the precise molecular mechanism of action and conducting in vivo efficacy and safety evaluations.

References

- 1. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Individual Compounds of Rhodoila quadrifida Rhizomes and Roots: Isolating and Establishing Structure | Lezina | Drug development & registration [pharmjournal.ru]

- 3. researchgate.net [researchgate.net]

The Enigmatic Biosynthesis of Rhodiocyanoside A in Rhodiola Species: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodiocyanoside A, a cyanogenic glycoside found in various Rhodiola species, has garnered interest for its potential pharmacological activities, including anti-allergic properties.[1] Despite its prevalence in this medicinally important genus, the precise biosynthetic pathway of this compound within Rhodiola remains largely unelucidated in current scientific literature. This technical guide synthesizes the current understanding, drawing parallels from established pathways in other plant species, to present a hypothesized route for its formation. Furthermore, this document provides a summary of quantitative data on this compound content in Rhodiola, outlines general experimental protocols for its study, and presents visual diagrams of the proposed biosynthetic pathway and analytical workflows to facilitate future research in this area. A significant gap in the literature exists regarding the specific enzymes and their kinetics in Rhodiola, highlighting a critical area for future investigation.

Introduction

The genus Rhodiola, comprising over 200 species, is a cornerstone of traditional medicine in Asia and Europe, valued for its adaptogenic, anti-inflammatory, and antidepressant properties.[2] While the biosynthesis of prominent compounds like salidroside and rosavins in Rhodiola has been a subject of extensive research, other potentially bioactive constituents, such as this compound, have received less attention.[3][4] this compound is a nitrile derivative glycoside that has been identified in several Rhodiola species, including R. crenulata, R. rosea, R. sachalinensis, R. kirilowii, R. sacra, and R. quadrifida.[3] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for a comprehensive understanding of the chemical ecology of Rhodiola.

Hypothesized Biosynthetic Pathway of this compound

Direct research on the biosynthetic pathway of this compound in Rhodiola species is currently unavailable. However, based on the well-characterized biosynthesis of structurally similar cyanogenic glycosides, such as lotaustralin in Lotus japonicus, a putative pathway can be proposed.[1][5] This hypothesized pathway commences with the amino acid L-isoleucine.

The proposed key steps are as follows:

-

Conversion of L-Isoleucine to (Z)-2-Methylbutanal Oxime: This initial step is likely catalyzed by a cytochrome P450 enzyme belonging to the CYP79 family, which is known to be involved in the conversion of amino acids to oximes in the biosynthesis of cyanogenic glycosides.[5]

-

Conversion of (Z)-2-Methylbutanal Oxime to 2-Methyl-2-butenenitrile: Following the formation of the oxime, another cytochrome P450 enzyme, likely from a different subfamily, is proposed to catalyze the dehydration and rearrangement of the oxime to form the nitrile intermediate.[5]

-

Hydroxylation of 2-Methyl-2-butenenitrile: A subsequent hydroxylation step is necessary to introduce a hydroxyl group, creating the aglycone of this compound. The specific enzyme for this step is unknown.

-

Glycosylation of the Aglycone: The final step involves the attachment of a glucose molecule to the hydroxyl group of the aglycone, a reaction catalyzed by a UDP-glucosyltransferase (UGT), to yield this compound.

The following diagram illustrates this hypothesized pathway.

References

- 1. Advances in cyanogenic glycosides biosynthesis and analyses in plants : a review | Acta Biologica Szegediensis [abs.bibl.u-szeged.hu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Rhodiocyanoside A: A Technical Overview of its Characteristics and Anti-Allergic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiocyanoside A is a cyanogenic glucoside first isolated from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey., a plant used in traditional Chinese medicine.[1][2] This document provides a comprehensive technical guide on this compound, detailing its chemical properties, biological activities with a focus on its anti-allergic effects, and the experimental protocols used to determine these activities.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 168433-86-1 | [1][3][4] |

| Molecular Formula | C₁₁H₁₇NO₆ | [1][3][4] |

| Molecular Weight | 259.26 g/mol | [1][3][4] |

Anti-Allergic Activity

This compound has demonstrated notable anti-allergic properties by inhibiting the release of histamine from mast cells, a key event in the allergic response cascade.[1][2]

Inhibition of Histamine Release

In vitro studies have shown that this compound effectively inhibits the release of histamine from rat peritoneal exudate cells that have been sensitized with anti-DNP IgE.[1][2] This suggests that this compound can interfere with the degranulation process of mast cells upon allergen stimulation.

Inhibition of Passive Cutaneous Anaphylaxis (PCA)

In vivo experiments have further substantiated the anti-allergic potential of this compound. It has been shown to inhibit the Passive Cutaneous Anaphylaxis (PCA) reaction in rats.[1][2] The PCA reaction is a classic model for studying type I hypersensitivity reactions, and its inhibition by this compound indicates a potent anti-allergic effect in a living organism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-allergic activity.

Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol outlines the general procedure for inducing and measuring histamine release from rat peritoneal mast cells, a common method to screen for anti-allergic compounds.

Workflow for Histamine Release Assay

Caption: Workflow of the in vitro histamine release assay.

Methodology:

-

Isolation of Peritoneal Mast Cells: Mast cells are collected from the peritoneal cavity of rats by lavage with a suitable buffer.

-

Cell Purity and Viability: The purity of the mast cell suspension is assessed, and cell viability is confirmed using methods such as trypan blue exclusion.

-

Sensitization: The isolated mast cells are sensitized by incubation with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

-

Compound Incubation: The sensitized cells are pre-incubated with varying concentrations of this compound or a control substance.

-

Antigen Challenge: Histamine release is triggered by challenging the cells with the antigen, dinitrophenyl-human serum albumin (DNP-HSA).

-

Quantification of Histamine: The reaction is stopped, and the cells are centrifuged. The amount of histamine in the supernatant is quantified using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde.

-

Calculation of Inhibition: The percentage of inhibition of histamine release by this compound is calculated by comparing it to the control group.

Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is an in vivo assay to evaluate the inhibitory effect of a compound on a type I hypersensitivity reaction.

Workflow for Passive Cutaneous Anaphylaxis (PCA)

Caption: Workflow of the in vivo Passive Cutaneous Anaphylaxis (PCA) assay.

Methodology:

-

Passive Sensitization: Rats are passively sensitized by an intradermal injection of anti-DNP IgE into a shaved area of their back.

-

Compound Administration: After a latent period to allow the IgE to bind to mast cells, this compound or a control vehicle is administered to the rats, typically orally or intravenously.

-

Antigen Challenge and Dye Injection: Anaphylaxis is induced by an intravenous injection of the antigen (DNP-HSA) along with Evans blue dye. The dye serves as an indicator of increased vascular permeability.

-

Evaluation of Reaction: After a specific time, the animals are euthanized, and the area of the blue spot at the injection site is measured.

-

Quantification of Dye Extravasation: The blue dye is extracted from the skin tissue using a suitable solvent (e.g., formamide), and the amount of extravasated dye is quantified by measuring the absorbance at a specific wavelength (around 620 nm) using a spectrophotometer. The degree of inhibition by this compound is determined by comparing the dye leakage in the treated group to the control group.

Signaling Pathway

This compound's inhibitory effect on histamine release suggests an interaction with the signaling cascade of mast cell degranulation. While the precise molecular target of this compound has not been fully elucidated, a general overview of the IgE-mediated degranulation pathway that it likely modulates is presented below.

IgE-Mediated Mast Cell Degranulation Pathway

Caption: A potential mechanism for this compound's inhibition of mast cell degranulation.

This diagram illustrates the key steps in the IgE-mediated mast cell degranulation pathway. The binding of an allergen to IgE on the FcεRI receptor initiates a signaling cascade involving the activation of tyrosine kinases like Lyn and Syk. This leads to the activation of phospholipase Cγ (PLCγ), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a critical step for the fusion of histamine-containing granules with the cell membrane, resulting in histamine release. This compound likely inhibits one or more steps in this pathway, thereby preventing mast cell degranulation.

Conclusion

This compound is a natural compound with significant potential as an anti-allergic agent. Its ability to inhibit histamine release and the passive cutaneous anaphylaxis reaction provides a strong basis for further research and development. This technical guide summarizes the current knowledge of its chemical properties and biological activities, and provides an overview of the experimental methodologies used in its evaluation. Further studies are warranted to elucidate its precise mechanism of action and to explore its therapeutic applications.

References

An In-depth Technical Guide on the Preliminary Biological Activity of Rhodiocyanoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodiocyanoside A, a cyanoglycoside isolated from Rhodiola species, notably Rhodiola quadrifida and Rhodiola sacra, has demonstrated noteworthy preliminary biological activities, primarily in the realm of antiallergic responses. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its inhibitory effects on histamine release and passive cutaneous anaphylaxis. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate further research and drug development efforts.

Core Biological Activity: Antiallergic Effects

The principal reported biological activity of this compound is its capacity to mitigate allergic reactions. This has been demonstrated through two key experimental models: the inhibition of histamine release from mast cells and the suppression of the passive cutaneous anaphylaxis (PCA) reaction in rats.[1] These findings suggest that this compound may act as a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators that trigger allergic symptoms.

Inhibition of Histamine Release

This compound has been shown to inhibit the release of histamine from rat peritoneal exudate cells that have been sensitized with anti-DNP IgE.[1] This inhibitory action is a crucial indicator of its potential to control type I hypersensitivity reactions.

Table 1: Quantitative Data on the Inhibition of Histamine Release by this compound

| Compound | Concentration | % Inhibition of Histamine Release | IC50 (µM) |

| This compound | 100 µg/ml | 45.2 ± 5.6 | 220 |

| This compound | 30 µg/ml | 25.1 ± 4.8 | |

| Ketotifen Fumarate (Positive Control) | 1 µM | 0.03 |

Data extracted from Yoshikawa et al., 1996. Values are presented as mean ± S.E.M.

Inhibition of Passive Cutaneous Anaphylaxis (PCA)

In in vivo studies, this compound has demonstrated the ability to inhibit the passive cutaneous anaphylaxis (PCA) reaction in rats, further supporting its antiallergic potential.[1] The PCA model is a classic in vivo assay for evaluating the efficacy of compounds in preventing IgE-mediated allergic reactions in the skin.

Table 2: Quantitative Data on the Inhibition of Passive Cutaneous Anaphylaxis (PCA) by this compound

| Compound | Dose (mg/kg, p.o.) | % Inhibition of PCA Reaction |

| This compound | 200 | 48.5 |

| This compound | 100 | 35.2 |

| Ketotifen Fumarate (Positive Control) | 50 | 75.8* |

*p<0.01. Data extracted from Yoshikawa et al., 1996.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Inhibition of Histamine Release from Rat Peritoneal Exudate Cells

Objective: To assess the ability of this compound to inhibit antigen-induced histamine release from sensitized mast cells.

Methodology:

-

Preparation of Rat Peritoneal Exudate Cells: Peritoneal exudate cells are collected from male Wistar rats (200-250 g) by peritoneal lavage with Tyrode's solution. The cells are washed and suspended in Tyrode's solution.

-

Sensitization of Cells: The peritoneal cells are sensitized by incubation with anti-DNP IgE (dinitrophenylated bovine serum albumin-specific immunoglobulin E) for 1 hour at 37°C.

-

Treatment with this compound: The sensitized cells are washed and resuspended in Tyrode's solution. The cells are then pre-incubated with varying concentrations of this compound or a positive control (e.g., Ketotifen Fumarate) for 15 minutes at 37°C.

-

Antigen Challenge: Histamine release is induced by challenging the cells with the DNP-BSA antigen for 15 minutes at 37°C.

-

Quantification of Histamine: The reaction is stopped by centrifugation at 4°C. The amount of histamine in the supernatant is determined by a fluorometric assay.

-

Calculation of Inhibition: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of the test compound to that released in its absence.

Passive Cutaneous Anaphylaxis (PCA) Reaction in Rats

Objective: To evaluate the in vivo antiallergic activity of this compound.

Methodology:

-

Animal Model: Male Wistar rats (200-250 g) are used for the experiment.

-

Sensitization: The rats are passively sensitized by an intradermal injection of anti-DNP IgE into the dorsal skin.

-

Drug Administration: After a sensitization period of 24 hours, this compound or a positive control (e.g., Ketotifen Fumarate) is administered orally (p.o.).

-

Antigen Challenge and Dye Extravasation: One hour after drug administration, the rats are challenged intravenously with the DNP-BSA antigen along with Evans blue dye. The dye allows for the visualization and quantification of the inflammatory response.

-

Evaluation of PCA Reaction: Thirty minutes after the antigen challenge, the animals are euthanized, and the area of the blue spot on the skin is measured. The amount of dye that has extravasated into the skin is extracted and quantified spectrophotometrically.

-

Calculation of Inhibition: The percentage of inhibition of the PCA reaction is calculated by comparing the dye extravasation in the treated group to that in the control group.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for the in vitro inhibition of histamine release assay.

Caption: Experimental workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.

Caption: Proposed mechanism of antiallergic action of this compound.

Discussion and Future Directions

The preliminary findings on this compound are promising, indicating its potential as a novel antiallergic agent. The compound's ability to inhibit both in vitro histamine release and in vivo PCA reactions suggests a mechanism of action centered on the stabilization of mast cells.

Further research is warranted to fully elucidate the molecular mechanisms underlying these effects. Investigating the interaction of this compound with key signaling molecules in the mast cell degranulation pathway, such as spleen tyrosine kinase (Syk) and phospholipase Cγ (PLCγ), would provide valuable insights. Additionally, exploring other potential biological activities, such as anti-inflammatory or antioxidant effects, could broaden the therapeutic applications of this natural compound.

Pharmacokinetic and toxicological studies are also essential next steps to assess the safety and bioavailability of this compound, paving the way for potential preclinical and clinical development.

Conclusion

This compound has emerged as a natural compound with significant antiallergic properties. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon. Continued investigation into the pharmacology of this compound holds the potential to yield a new therapeutic agent for the management of allergic disorders.

References

Unveiling the Spectroscopic Signature of Rhodiocyanoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rhodiocyanoside A, a cyanoglycoside first isolated from the underground parts of Rhodiola quadrifida. The structural elucidation of this compound was achieved through a combination of chemical and physicochemical methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format and outlines the experimental protocols typically employed for such analyses.

Spectroscopic Data of this compound

The definitive spectroscopic data for this compound were reported by Yoshikawa et al. in their 1995 publication in the Chemical & Pharmaceutical Bulletin. The following tables present the ¹H NMR, ¹³C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS) data as detailed in this seminal paper.

Table 1: ¹H-NMR Spectroscopic Data for this compound (in Pyridine-d₅)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.86 | t-like | J=7.0 |

| H-4a | 4.67 | dd | J=12.0, 7.0 |

| H-4b | 4.49 | dd | J=12.0, 7.0 |

| H-1' | 5.06 | d | J=7.5 |

| H-2' | 4.05 | dd | J=8.5, 7.5 |

| H-3' | 4.27 | t | J=8.5 |

| H-4' | 4.23 | t | J=8.5 |

| H-5' | 3.90 | m | |

| H-6'a | 4.54 | dd | J=11.5, 5.5 |

| H-6'b | 4.38 | dd | J=11.5, 2.0 |

| 2-Me | 1.88 | s |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in Pyridine-d₅)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CN) | 118.4 |

| C-2 | 96.6 |

| C-3 | 149.3 |

| C-4 | 67.9 |

| C-1' | 102.7 |

| C-2' | 75.1 |

| C-3' | 78.6 |

| C-4' | 71.7 |

| C-5' | 78.0 |

| C-6' | 62.8 |

| 2-Me | 19.3 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 260 |

| [M+Na]⁺ | 282 |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound, based on standard methodologies for natural product chemistry.

Isolation of this compound

The isolation of this compound from the underground parts of Rhodiola quadrifida typically involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, which is expected to contain the polar glycosides, is further purified using a series of column chromatography techniques. This may include silica gel, Sephadex LH-20, and reversed-phase (ODS) column chromatography.

-

High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC to yield pure this compound.

Spectroscopic Analysis

NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent, such as pyridine-d₅, and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Both ¹H and ¹³C NMR spectra are acquired, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique for determining the molecular weight of polar and non-volatile compounds like glycosides. The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms (e.g., xenon). This process ionizes the sample, and the resulting ions are analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). This provides crucial information about the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

A Technical Guide to the Solubility of Rhodiocyanoside A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Rhodiocyanoside A, a cyanogenic glycoside with potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table presents representative solubility information based on qualitative statements from chemical suppliers and the expected behavior of similar glycosidic natural products. These values should be considered as estimates and may vary depending on the specific experimental conditions.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | > 50 |

| Methanol | CH₃OH | 5.1 | 10 - 25 |

| Ethanol | C₂H₅OH | 4.3 | 5 - 15 |

| Water | H₂O | 10.2 | < 1 |

| Pyridine | C₅H₅N | 5.3 | Soluble (Qualitative) |

Note: The qualitative solubility in pyridine is often reported for analytical standard preparation.[1] For drug development purposes, less toxic solvents are preferred.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols for pharmaceutical compounds.[2]

Materials and Equipment

-

This compound (solid, high purity)

-

Solvents (DMSO, Methanol, Ethanol, Purified Water) of analytical grade

-

Thermostatic shaker or orbital incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2]

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested. The excess solid should be visually apparent.

-

Add a precise volume of the respective solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions by a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

-

Data Reporting:

-

Report the solubility in mg/mL or mol/L.

-

Specify the solvent, temperature, and equilibration time.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Logical Flow for Solvent Selection in Drug Development

The choice of solvent is a critical decision in the early stages of drug development. The following diagram outlines the logical considerations for selecting an appropriate solvent system for a compound like this compound.

References

An In-depth Technical Guide to Rhodiocyanoside A and its Relation to Salidroside in Rhodiola

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhodiocyanoside A and its relationship with the well-studied bioactive compound, salidroside, both found in various species of the genus Rhodiola. This document delves into their biosynthesis, quantitative analysis, experimental protocols for their study, and their impact on cellular signaling pathways.

Introduction: Key Bioactive Compounds in Rhodiola

The genus Rhodiola, particularly Rhodiola rosea, has been a staple in traditional medicine for centuries, revered for its adaptogenic properties that help the body resist physical, chemical, and biological stressors. The therapeutic effects of Rhodiola extracts are largely attributed to a diverse array of bioactive compounds. Among these, salidroside, a phenylethanoid glycoside, has been extensively studied for its neuroprotective, cardioprotective, and anti-fatigue properties[1][2].

Co-occurring with salidroside in some Rhodiola species is this compound, a cyanogenic glycoside[3][4]. While structurally distinct from salidroside, its presence suggests a complex phytochemical profile within the plant that warrants further investigation to fully understand the synergistic or independent effects of these compounds. This guide aims to elucidate the current scientific understanding of this compound and its intricate relationship with salidroside.

Biosynthesis of Salidroside and a Putative Pathway for this compound

The biosynthetic pathways of salidroside and this compound originate from different amino acid precursors, highlighting their distinct metabolic trajectories within the plant.

The Biosynthesis of Salidroside

The complete biosynthetic pathway of salidroside has been elucidated in Rhodiola rosea[5]. It is a derivative of the aromatic amino acid, tyrosine. The pathway involves a series of enzymatic conversions, as detailed below.

The biosynthesis of salidroside begins with the conversion of tyrosine to 4-hydroxyphenylacetaldehyde (4-HPAA) by the enzyme 4-HPAA synthase[5]. Subsequently, 4-HPAA is reduced to tyrosol by 4-HPAA reductase. The final step involves the glycosylation of tyrosol by tyrosol:UDP-glucose 8-O-glucosyltransferase to yield salidroside[5]. An alternative, older proposed pathway suggested the conversion of tyrosine to tyramine, followed by further enzymatic steps[6][7].

A Putative Biosynthetic Pathway for this compound

The direct biosynthetic pathway for this compound in Rhodiola has not been fully elucidated. However, research on the biosynthesis of related cyanogenic glucosides in Lotus japonicus provides a likely model. In L. japonicus, this compound is synthesized from the amino acid L-isoleucine.

This proposed pathway starts with the conversion of L-isoleucine to (Z)-2-methylbutanal oxime, a reaction catalyzed by a cytochrome P450 enzyme of the CYP79 family. The oxime is then converted to 2-methyl-2-butenenitrile, also by a cytochrome P450-dependent mechanism. Subsequent hydroxylation and glucosylation steps would then lead to the formation of this compound. It is important to note that while this pathway is established in Lotus japonicus, further research is needed to confirm the specific enzymes and intermediates in Rhodiola.

Quantitative Analysis of this compound and Salidroside

The concentration of salidroside and this compound can vary significantly depending on the Rhodiola species, geographical origin, and extraction method.

| Compound | Rhodiola Species | Plant Part | Concentration Range | Reference |

| Salidroside | R. rosea | Rhizome | 86.51 - 402.38 mg/100 g | [3] |

| R. crenulata | Rhizome | Not specified in range | [8] | |

| R. kirilowii | Not specified | Not specified in range | ||

| R. algida | Not specified | Not specified in range | ||

| R. coccinea | Not specified | Not specified in range | ||

| R. quadrifida | Not specified | Not specified in range | ||

| R. juparesis | Not specified | Not specified in range | ||

| This compound | R. rosea | Rhizome | Qualitatively identified | [3][4] |

| R. heterodonta | Rhizome | Qualitatively identified |

Note: Quantitative data for this compound in Rhodiola species is not widely available in the reviewed literature. Its presence is often noted in qualitative analyses.

Experimental Protocols

Extraction and Purification

4.1.1. Extraction of Salidroside

A common method for the extraction of salidroside from Rhodiola rhizomes involves solvent extraction.

-

Protocol:

-

Sample Preparation: Dried and powdered Rhodiola rhizomes are used as the starting material.

-

Extraction: The powdered material is extracted with an ethanol-water mixture (e.g., 80% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v) for a defined period (e.g., 2 hours) with agitation. The extraction is typically repeated multiple times to ensure maximum yield.

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

4.1.2. Purification of Salidroside

The crude extract can be further purified using chromatographic techniques.

-

Protocol:

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and applied to a pre-equilibrated macroporous resin column (e.g., DIAION HP-20). The column is washed with water to remove impurities, and then salidroside is eluted with a stepwise gradient of ethanol in water (e.g., 10-30% ethanol)[8].

-

Silica Gel Chromatography: Fractions enriched with salidroside from the macroporous resin chromatography can be further purified on a silica gel column using a solvent system such as chloroform-methanol to obtain high-purity salidroside[8].

-

4.1.3. Isolation of this compound

Detailed protocols for the specific isolation of this compound from Rhodiola are not as well-documented as those for salidroside. However, general methods for the isolation of cyanogenic glycosides can be adapted.

-

General Workflow:

-

Extraction: Similar to salidroside, extraction is typically performed with a polar solvent like methanol or ethanol.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatography: A combination of column chromatography techniques, such as silica gel and reversed-phase chromatography, is employed for the final purification of this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the quantification of salidroside and can be adapted for this compound.

-

Protocol for Salidroside Quantification:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is typically employed.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape[3][9][10][11].

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where salidroside has maximum absorbance, typically around 223 nm or 276 nm[9][11].

-

Quantification: The concentration of salidroside in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a salidroside reference standard.

-

-

Considerations for this compound Quantification:

-

A similar HPLC-UV method could be developed for this compound. The selection of the detection wavelength would need to be optimized based on the UV spectrum of a pure standard.

-

Given its different chemical structure, the retention time of this compound will be distinct from that of salidroside, allowing for their simultaneous analysis in the same chromatographic run if a suitable gradient elution is developed.

-

Signaling Pathways Modulated by Salidroside

Salidroside has been shown to exert its pharmacological effects by modulating a variety of intracellular signaling pathways.

Nrf2 and JAK2/STAT3 Signaling Pathways

Salidroside has demonstrated protective effects against hypoxia-induced oxidative stress and inflammation in the liver by modulating the Nrf2 and JAK2/STAT3 signaling pathways.

AMPK/NF-κB/NLRP3 Signaling Pathway

In the context of endothelial dysfunction, salidroside has been shown to ameliorate inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway.

Hif-1α Signaling Pathway

Salidroside can also influence cellular metabolism, particularly under hypoxic conditions, by regulating the Hif-1α signaling pathway.

The Relationship Between this compound and Salidroside

The direct metabolic relationship between this compound and salidroside appears to be distant, as they are synthesized from different amino acid precursors (L-isoleucine and tyrosine, respectively). Their co-occurrence in Rhodiola species suggests that the plant has evolved to produce a complex mixture of secondary metabolites with potentially complementary or synergistic activities.

From a pharmacological perspective, the relationship is still under investigation. While salidroside's effects on various signaling pathways are well-documented, the specific molecular targets and signaling cascades modulated by this compound are not yet clearly defined. Future research should focus on elucidating the pharmacological activities of this compound, both alone and in combination with salidroside, to understand their potential interplay in the overall therapeutic effects of Rhodiola extracts.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the current knowledge regarding this compound and its relation to salidroside in Rhodiola. Salidroside is a well-characterized compound with established biosynthetic and signaling pathways. In contrast, our understanding of this compound is still in its nascent stages, with a clear need for further research to:

-

Elucidate the complete biosynthetic pathway of this compound in Rhodiola species.

-

Develop and validate robust analytical methods for the routine quantification of this compound.

-

Investigate the pharmacological activities and underlying molecular mechanisms of this compound.

-

Explore the potential synergistic or antagonistic interactions between this compound and salidroside.

A deeper understanding of the complete phytochemical profile of Rhodiola and the individual contributions of its bioactive components will be crucial for the development of standardized, efficacious, and safe herbal medicines and pharmaceutical products.

References

- 1. Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Engineering Salidroside Biosynthetic Pathway in Hairy Root Cultures of Rhodiola crenulata Based on Metabolic Characterization of Tyrosine Decarboxylase | PLOS One [journals.plos.org]

- 7. Simultaneous Preparation of Salidroside and p-Tyrosol from Rhodiola crenulata by DIAION HP-20 Macroporous Resin Chromatography Combined with Silica Gel Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. [HPLC determination of salidroside in the roots of Rhodiola genus plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparative purification of salidroside from Rhodiola rosea by two-step adsorption chromatography on resins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Rhodiocyanoside A from Rhodiola Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiola rosea, a perennial plant native to cold regions of the world, has a long history of use in traditional medicine for its adaptogenic properties, including its ability to combat fatigue and enhance physical and mental performance. The roots of Rhodiola are rich in a variety of bioactive compounds, including phenylpropanoids (rosavins), phenylethanoids (salidroside), and cyanogenic glycosides. Among these, rhodiocyanoside A has been identified as a constituent of Rhodiola extracts.[1][2][3][4] This document provides a detailed protocol for the extraction and qualitative analysis of this compound from Rhodiola roots, compiled from established methodologies for the extraction of cyanogenic glycosides and the analysis of Rhodiola constituents.

Data Presentation

While specific quantitative data for this compound across different extraction methods is not extensively available, the following table presents a comparative analysis of the yields of other major bioactive compounds from Rhodiola rosea roots using various extraction techniques. This data, adapted from a study by Alperth et al. (2019), can serve as a reference for selecting an appropriate extraction strategy.[1][2] Methanolic Accelerated Solvent Extraction (ASE) generally provides a higher yield for many glycosidic compounds compared to traditional ethanolic maceration.[1][2]

Table 1: Comparative Yield of Major Bioactive Compounds from Rhodiola rosea Roots using Different Extraction Methods.

| Compound Group | Extraction Method | Yield (mg/100g dry weight) |

| Salidroside | 85% Methanol (ASE) | 150.3 |

| 96% Ethanol (Maceration) | 125.8 | |

| 70% Ethanol (Maceration) | 110.2 | |

| 35% Ethanol (Maceration) | 85.6 | |

| Total Rosavins | 85% Methanol (ASE) | 480.5 |

| 96% Ethanol (Maceration) | 450.1 | |

| 70% Ethanol (Maceration) | 390.7 | |

| 35% Ethanol (Maceration) | 280.4 | |

| Total Flavonols | 85% Methanol (ASE) | 95.2 |

| 96% Ethanol (Maceration) | 80.3 | |

| 70% Ethanol (Maceration) | 65.1 | |

| 35% Ethanol (Maceration) | 45.9 |

Data is illustrative and based on yields of salidroside, total rosavins (rosavin, rosarin, and rosin), and total flavonols (rhodionidin, rhodiosin, and rhodionin) as reported in Alperth et al., 2019.[1][2]

Experimental Protocols

Extraction of this compound from Rhodiola Roots

This protocol is adapted from general methods for the extraction of cyanogenic glycosides from plant materials.

1.1. Materials and Reagents:

-

Dried and powdered Rhodiola rosea roots

-

85% Methanol (MeOH) in water (v/v)

-

Rotary evaporator

-

Freeze-dryer (Lyophilizer)

-

Filter paper or centrifugation apparatus

1.2. Extraction Procedure:

-

Weigh 100 g of dried, powdered Rhodiola rosea root material.

-

Suspend the powder in 1 L of 85% methanol.

-

Perform Accelerated Solvent Extraction (ASE) under the following optimized conditions:

-

Temperature: 60 °C

-

Pressure: 1500 psi

-

Static time: 10 min

-

Number of cycles: 3

-

-

Alternatively, for maceration, stir the suspension at room temperature for 24 hours.

-

Filter the extract through filter paper or centrifuge at 4000 rpm for 15 minutes to separate the solid residue.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude extract.

-

Freeze-dry the crude extract to obtain a powdered final product.

-

Store the dried extract at -20 °C in a desiccator.

Purification of this compound (Conceptual)

A specific protocol for the purification of this compound is not well-established. However, a general approach using column chromatography can be employed.

2.1. Materials and Reagents:

-

Crude Rhodiola extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of ethyl acetate and methanol)

-

Thin Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

2.2. Purification Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Pack a silica gel column with the appropriate solvent system.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in ethyl acetate).

-

Collect fractions and monitor the separation using TLC, spotting for the presence of cyanogenic glycosides.

-

Combine fractions containing the compound of interest.

-

For higher purity, a final purification step using preparative HPLC with a suitable C18 column and a methanol/water gradient may be necessary.

Qualitative Analysis by UHPLC-DAD-ESI-MSn

This method allows for the tentative identification of this compound in the extract.[1][2]

3.1. Instrumentation and Conditions:

-

UHPLC System: Dionex Ultimate 3000 RS or equivalent.

-

Column: ZORBAX SB-C18 Rapid Resolution HD (100 mm × 2.1 mm, 1.8 µm).[1][2]

-

Mobile Phase:

-

A: Water + 0.1% formic acid

-

B: Acetonitrile

-

-

Gradient: A linear gradient from 5% to 30% B over 15 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 25 °C.

-

DAD Detector: Monitor at 208 nm for this compound.[3]

-

MS Detector: ESI in negative ionization mode.

-

MSn Analysis: Fragmentation of the parent ion to confirm the structure.

3.2. Expected Results for this compound:

-

Retention Time: Approximately 6.5 minutes under the specified conditions.[3]

-

UV λmax: 208 nm.[3]

-

[M-H]− ion: m/z 304.14.[3]

-

Major MS/MS Fragments: m/z 258.04, 178.90.[3]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of this compound from Rhodiola roots.

Signaling Pathway

Rhodiola rosea extracts have been shown to modulate several key signaling pathways involved in cellular stress response, growth, and metabolism. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and proliferation, and its inhibition by Rhodiola extracts has been demonstrated in cancer cell lines.

References

Application Note: High-Speed Counter-Current Chromatography for the Purification of Rhodiocyanoside A

Introduction

Rhodiocyanoside A is a cyanogenic glycoside found in plants of the Rhodiola genus, notably Rhodiola quadrifida[][2][3]. Like other cyanogenic glycosides, it plays a role in the plant's chemical defense mechanisms[]. Research has indicated that this compound possesses antiallergic properties, specifically by inhibiting histamine release[2][3]. The purification of such bioactive compounds is essential for further pharmacological studies and drug development. High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers advantages over traditional solid-support chromatography methods, such as reduced sample loss due to irreversible adsorption and lower solvent consumption[4]. This application note details a protocol for the purification of this compound from a crude Rhodiola extract using HSCCC. While a specific protocol for this compound is not extensively documented, this method is adapted from successful HSCCC purifications of other glycosides from Rhodiola species[4][5][6].

Principle of HSCCC

HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases. The instrument holds one phase stationary (the stationary phase) while pumping the other phase (the mobile phase) through it. The continuous mixing and settling of the two phases allows for a highly efficient separation process without the need for a solid support matrix. The selection of an appropriate two-phase solvent system is the most critical step for a successful separation, with the goal of achieving an optimal partition coefficient (K) for the target compound, typically between 0.5 and 1.0[7].

Experimental Protocol

1. Preparation of Crude Extract

-

Plant Material: Dried and powdered underground parts of Rhodiola quadrifida.

-

Extraction:

-

Extract the powdered plant material with methanol or ethanol at room temperature.

-

Concentrate the resulting extract under reduced pressure to yield a crude residue.

-

For enrichment, the crude extract can be further fractionated using liquid-liquid partitioning or column chromatography with macroporous resin (e.g., HPD-200) and polyamide to remove impurities[4][5][6].

-

2. HSCCC System and Parameters

A typical preparative HSCCC system is used for this protocol. The following parameters are based on methods developed for similar glycosides from Rhodiola and can be optimized as needed[5][6].

Table 1: HSCCC Operating Parameters

| Parameter | Value | Reference |

| Two-Phase Solvent System | Ethyl acetate : n-butanol : water (3:2:5, v/v/v) | [4][6] |

| Revolution Speed | 1000 rpm | [4][6] |

| Mobile Phase | Lower aqueous phase | Adapted from[8] |

| Stationary Phase | Upper organic phase | Adapted from[8] |

| Flow Rate | 1.5 mL/min | [5][6] |

| Detection Wavelength | 254 nm | Adapted from[9] |

| Sample Loading | 100-150 mg of enriched extract dissolved in 10 mL of the biphasic solvent system (1:1, v/v) | [5][6][9] |

3. HSCCC Purification Procedure

-

Solvent System Preparation: Prepare the ethyl acetate:n-butanol:water (3:2:5, v/v/v) solvent system. Mix the solvents thoroughly in a separatory funnel and allow the phases to equilibrate and separate at room temperature[4][6][7].

-

Column Filling: Fill the entire HSCCC column with the upper organic phase (stationary phase).

-

System Equilibration: Rotate the column at 1000 rpm and pump the lower aqueous phase (mobile phase) into the column at a flow rate of 1.5 mL/min. Continue until the mobile phase emerges from the outlet and a hydrodynamic equilibrium is established[9].

-

Sample Injection: Dissolve approximately 100-150 mg of the enriched Rhodiola extract in a mixture of the upper and lower phases (1:1, v/v) and inject it into the system[5][6].

-

Fraction Collection: Continuously monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.

-

Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound. Combine fractions with high purity.

-

Post-Processing: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound. The structure can be confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4][6].

Data Presentation

The following table summarizes representative results from the HSCCC purification of various glycosides from Rhodiola rosea, which can be considered indicative of the expected outcome for this compound purification.

Table 2: Representative Purification Results of Glycosides from Rhodiola using HSCCC

| Compound | Sample Load (mg) | Yield (mg) | Purity (%) | Reference |

| Rosavin | 100 | 3.4 | 97 | [6] |

| Rosarin | 100 | 1.3 | 99 | [6] |

| Rosiridin | 100 | 1.8 | 92 | [6] |

| Phenylpropanoid Glycoside A | 150 | 27.8 | 97.4 | [5] |

| Phenylpropanoid Glycoside D | 150 | 54.8 | 98.5 | [5] |

Workflow and Pathway Diagrams

Caption: HSCCC Purification Workflow for this compound.

High-speed counter-current chromatography provides an effective and efficient method for the preparative separation and purification of this compound and other glycosides from Rhodiola species. The described protocol, utilizing an ethyl acetate-n-butanol-water solvent system, can yield high-purity compounds suitable for subsequent research and development. The key to a successful separation lies in the careful selection and optimization of the two-phase solvent system. This technique is highly scalable and avoids the complications associated with solid-support chromatography, making it an invaluable tool for natural product chemists.

References

- 2. Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:168433-86-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Purification of Phenylalkanoids and monoterpene glycosides from Rhodiola rosea L. roots by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Rhodiocyanoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodiocyanoside A is a cyanogenic glycoside found in various Rhodiola species, notably Rhodiola rosea. While not as extensively studied as other constituents like salidroside and rosavins, this compound has demonstrated noteworthy biological activity, including anti-allergic properties through the inhibition of histamine release.[1] Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development.